(tert-Decanoato-O)(2-ethylhexanoato-O)copper

CAS No.: 100231-69-4

Cat. No.: VC18414689

Molecular Formula: C18H36CuO4

Molecular Weight: 380.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100231-69-4 |

|---|---|

| Molecular Formula | C18H36CuO4 |

| Molecular Weight | 380.0 g/mol |

| IUPAC Name | copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |

| Standard InChI | InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |

| Standard InChI Key | REDQJIXTOVGARX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

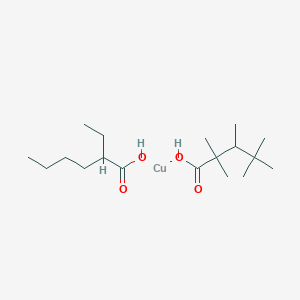

The compound consists of a central copper ion coordinated by two distinct carboxylate ligands: tert-decanoic acid (2,2,3,4,4-pentamethylpentanoic acid) and 2-ethylhexanoic acid. The IUPAC name, copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid, reflects this dual-ligand structure. The tert-decanoato ligand contributes a highly branched alkyl chain, while the 2-ethylhexanoato group provides a moderately branched structure. This combination likely influences the compound’s solubility, thermal stability, and reactivity.

The Standard InChIKey (REDQJIXTOVGARX-UHFFFAOYSA-N) and Canonical SMILES (CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu]) provide precise descriptors for its stereochemical configuration. X-ray crystallography data for this exact compound are unavailable, but analogous copper carboxylates typically exhibit distorted square-planar or octahedral geometries, depending on the ligand field and solvent interactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 100231-69-4 | |

| Molecular Formula | C₁₈H₃₆CuO₄ | |

| Molecular Weight | 380.0 g/mol | |

| IUPAC Name | Copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid | |

| SMILES | CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] | |

| PubChem CID | 113562 |

Synthesis and Production

Synthetic Pathways

The synthesis of mixed-ligand copper carboxylates like (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves:

-

Metathesis Reactions: Combining copper salts (e.g., CuCl₂) with sodium or potassium salts of the carboxylic acids.

-

Direct Reaction: Reacting copper oxide or hydroxide with the carboxylic acids under reflux conditions .

For example, copper(II) 2-ethylhexanoate is produced by reacting 2-ethylhexanoic acid with copper(II) hydroxide, yielding a blue-green powder soluble in organic solvents . The tert-decanoato ligand’s steric bulk may necessitate modified reaction conditions, such as elevated temperatures or prolonged reaction times, to ensure complete ligand exchange.

Purification and Characterization

Purification methods include recrystallization from nonpolar solvents (e.g., hexane) or vacuum sublimation. Characterization relies on:

-

FT-IR Spectroscopy: To confirm carboxylate binding via asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations (∼1,550–1,610 cm⁻¹ and ∼1,400–1,450 cm⁻¹, respectively).

-

Elemental Analysis: To verify Cu and O content.

-

Thermogravimetric Analysis (TGA): To assess thermal decomposition profiles .

Physicochemical Properties

Thermal Stability

Copper carboxylates generally exhibit moderate thermal stability. Copper(II) 2-ethylhexanoate decomposes at 252°C , while the tert-decanoato ligand’s branching may enhance stability slightly due to reduced intermolecular interactions.

Solubility

The compound is expected to share solubility traits with analogous complexes:

-

High Solubility: In alcohols, chlorinated solvents (e.g., dichloroethane), and aromatic hydrocarbons.

Table 2: Comparative Solubility of Copper Carboxylates

| Compound | Solubility in Ethanol | Solubility in Water | Source |

|---|---|---|---|

| (tert-Decanoato-O)(2-ethylhexanoato-O)copper | High | Low | |

| Copper(II) 2-ethylhexanoate | High | Low | |

| Copper(II) acetate | Moderate | Moderate |

Applications and Industrial Relevance

Catalysis

Copper carboxylates serve as precursors for homogeneous catalysts in organic synthesis. For instance, copper(II) 2-ethylhexanoate catalyzes cross-coupling reactions and oxidations . The tert-decanoato ligand’s steric effects could modulate catalytic activity by influencing the copper center’s accessibility.

Polymer and Coating Additives

These compounds act as driers in paints and coatings, accelerating the oxidation and polymerization of unsaturated binders. The branched ligands improve compatibility with organic matrices, reducing phase separation .

Future Research Directions

-

Catalytic Mechanistic Studies: Elucidate the role of ligand branching in reaction kinetics.

-

Biomedical Screening: Evaluate antimicrobial efficacy against drug-resistant pathogens.

-

Material Science Applications: Explore use in conductive inks or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume